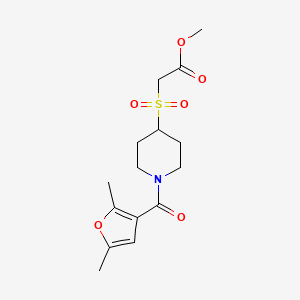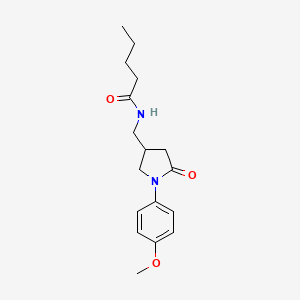
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide is a synthetic organic compound characterized by a complex molecular structure This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a pentanamide chain
Mecanismo De Acción
Target of Action
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has been identified as a potential inhibitor of EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound this compound interacts with its targets (EGFR and VEGFR-2) in a manner that inhibits their function . This interaction and the resulting changes can lead to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by EGFR and VEGFR-2 . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these receptors, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer progression .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . The compound demonstrated an excellent drug-likeness profile and met the ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements without a single instance of Lipinski’s rule of five violations . These properties suggest that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and VEGFR-2 function, disruption of cell proliferation and survival pathways, and potential inhibition of cancer progression .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been evaluated for their potential as inhibitors of EGFR and VEGFR-2, key enzymes involved in cell signaling .
Cellular Effects
It has been shown that similar compounds can affect the viability of parasites in a time- and concentration-dependent manner .
Molecular Mechanism
Similar compounds have been shown to interact with target proteins in a manner that varies with the specific molecule .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to affect the viability of parasites in a time- and concentration-dependent manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a 4-methoxyphenyl-substituted amine with a suitable carbonyl compound under acidic or basic conditions.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a 4-methoxyphenyl halide reacts with the pyrrolidine intermediate.
-
Attachment of the Pentanamide Chain: : The final step involves the acylation of the pyrrolidine intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has diverse applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
-
Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
-
Industry: : Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)butanamide
- N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)hexanamide
Uniqueness
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSGLXFTKNKRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2698994.png)
![5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-[2-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2698996.png)
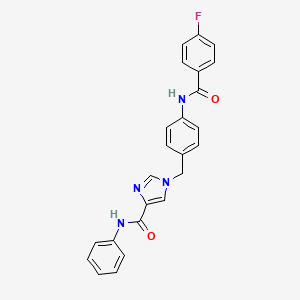
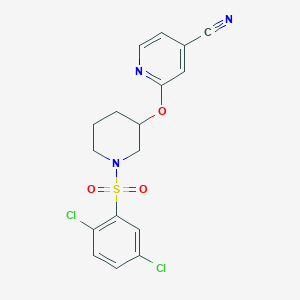
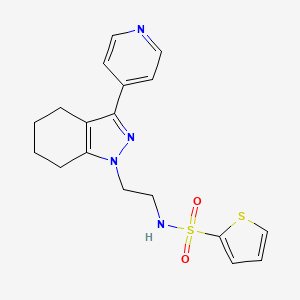
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)
![1-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE](/img/structure/B2699006.png)
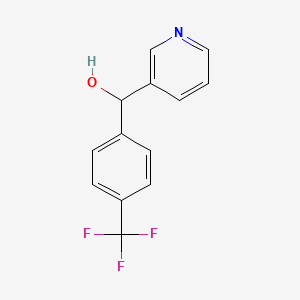


![2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide](/img/structure/B2699015.png)

